molecular formula C11H11BrFN3 B8074673 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B8074673
M. Wt: 284.13 g/mol
InChI Key: VXEQLHXOEJWJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a unique combination of bromine, cyclopentyl, and fluorine substituents on a benzo[d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH, KOH) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid

Comparison: Compared to similar compounds, 4-Bromo-1-cyclopentyl-6-fluoro-1H-benzo[d][1,2,3]triazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the cyclopentyl group, provides distinct steric and electronic properties that can be advantageous in certain applications .

Properties

IUPAC Name

4-bromo-1-cyclopentyl-6-fluorobenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3/c12-9-5-7(13)6-10-11(9)14-15-16(10)8-3-1-2-4-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEQLHXOEJWJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C(=CC(=C3)F)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.